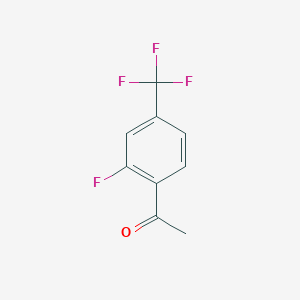

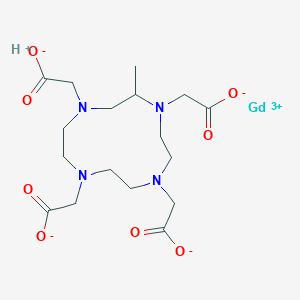

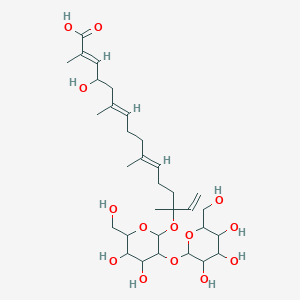

![molecular formula C14H12ClNO4S B054888 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid CAS No. 117309-47-4](/img/structure/B54888.png)

2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid

説明

“2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid” is a chemical compound with the molecular formula C14H12ClNO4S . It has a molecular weight of 325.8 g/mol . This compound is also known by other names such as “2- { [ (4-chlorophenyl)sulfonyl]amino}-2-phenylacetic acid” and “2- (4-Chlorophenylsulfonamido)-2-phenylacetic acid” among others .

Synthesis Analysis

The synthesis of this compound involves the use of different amino acids in their L-isomer form . The substituted aromatic or aliphatic sulfonylchlorides are dissolved in acetone and added to water containing glycine/phenylglycine/phenylalanine and sodium bicarbonate . The reaction mixture is stirred at room temperature for 24 hours . The reaction is monitored by TLC using ethyl acetate and methanol as the mobile phase . The acetone is evaporated under reduced pressure and the reaction mixture is neutralized with 1N HCl to get the product .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C14H12ClNO4S/c15-11-6-8-12 (9-7-11)21 (19,20)16-13 (14 (17)18)10-4-2-1-3-5-10/h1-9,13,16H, (H,17,18) . The canonical SMILES representation is: C1=CC=C (C=C1)C (C (=O)O)NS (=O) (=O)C2=CC=C (C=C2)Cl .Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.8 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .科学的研究の応用

Antimicrobial Activity

Specific Scientific Field

Pharmaceutical Chemistry, Microbiology

Summary of the Application

The compound “2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid” and its derivative “1,3-oxazol-5(4H)-one” have been synthesized and evaluated for their antimicrobial activity .

Methods of Application or Experimental Procedures

.

Results or Outcomes

The antimicrobial evaluation revealed that these compounds exhibited antimicrobial activity against Gram-positive bacterial strains and the new 1,3-oxazole containing a phenyl group at 5-position against the C. albicans strain .

Antiviral Activity

Specific Scientific Field

Pharmaceutical Chemistry, Virology

Summary of the Application

Indole derivatives, such as “6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate”, have been synthesized and reported as antiviral agents .

Methods of Application or Experimental Procedures

The compounds were prepared and tested for their antiviral activity against a range of RNA and DNA viruses .

Results or Outcomes

The compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Electrophilic Aromatic Substitution

Specific Scientific Field

Organic Chemistry

Summary of the Application

The sulfonyl group in “2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid” can potentially be used in electrophilic aromatic substitution reactions .

Methods of Application or Experimental Procedures

The sulfonyl group can act as a good leaving group in electrophilic aromatic substitution reactions .

Results or Outcomes

The outcome of these reactions can vary depending on the specific conditions and reactants used .

Anticancer Activity

Specific Scientific Field

Pharmaceutical Chemistry, Oncology

Summary of the Application

“4-Chlorophenylacetic acid” has been reported to possess anticancer properties . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .

Methods of Application or Experimental Procedures

The compound acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .

Results or Outcomes

The exact outcomes can vary depending on the specific conditions and reactants used .

Proteomics Research

Specific Scientific Field

Biochemistry, Proteomics

Summary of the Application

“2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid” is a product used for proteomics research .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular research context .

Results or Outcomes

The outcomes can vary depending on the specific conditions and reactants used .

特性

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGHLRLGTZRRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377527, DTXSID301215817 | |

| Record name | [(4-Chlorobenzene-1-sulfonyl)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[[(4-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid | |

CAS RN |

251096-79-4, 117309-47-4 | |

| Record name | α-[[(4-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251096-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Chlorobenzene-1-sulfonyl)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[[(4-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

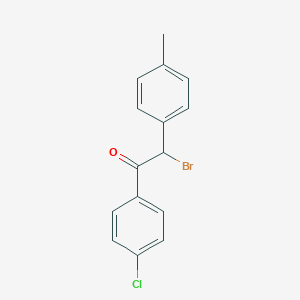

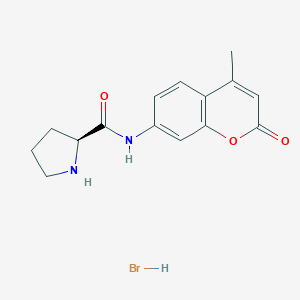

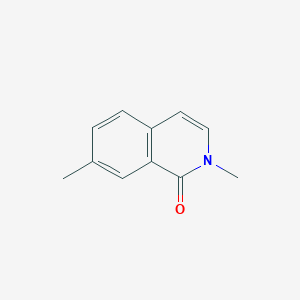

![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)

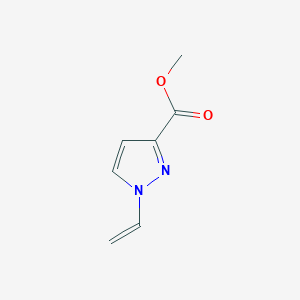

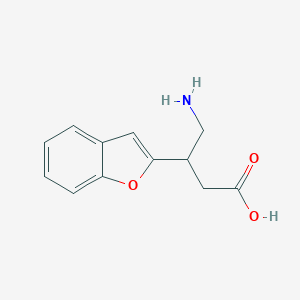

![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)

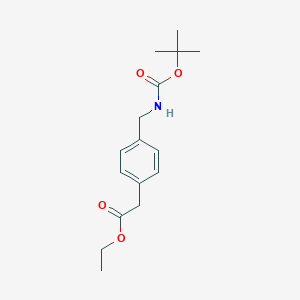

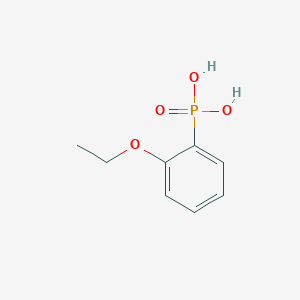

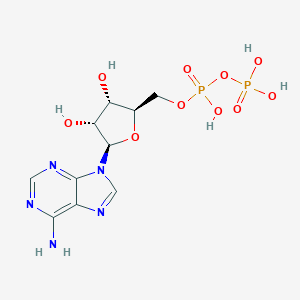

![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)